

4-Bromo-1,2-dichlorobenzene molecular weight and formula

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Compound of Interest

Compound Name: 4-Bromo-1,2-dichlorobenzene

Cat. No.: B103151

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In-Depth Technical Guide to 4-Bromo-1,2-dichlorobenzene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of **4-bromo-1,2-dichlorobenzene**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

4-Bromo-1,2-dichlorobenzene is a substituted aromatic compound with the chemical formula $C_6H_3BrCl_2$.^[1] It is also known by its synonyms, 1-Bromo-3,4-dichlorobenzene and 3,4-Dichlorobromobenzene.^{[1][2]} The key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₆ H ₃ BrCl ₂ [1][2]
Molecular Weight	225.90 g/mol [3][4][5]
CAS Number	18282-59-2[1][3]
Appearance	White liquid[5]
Density	1.761 g/mL at 25 °C[3][5]
Melting Point	24-25 °C[3][5]
Boiling Point	124 °C at 33 mmHg[3]
Flash Point	87 °C (closed cup)[3]
Refractive Index	n _{20/D} 1.599 (lit.)[3]

Synthesis and Reactivity

The synthesis of **4-bromo-1,2-dichlorobenzene**, as a substituted benzene, generally involves electrophilic aromatic substitution reactions. A common strategy for preparing such compounds is the bromination of a corresponding dichlorobenzene. The regioselectivity of the bromination is directed by the existing chloro substituents on the benzene ring.

While a specific, detailed experimental protocol for the direct synthesis of **4-bromo-1,2-dichlorobenzene** is not readily available in the searched literature, a general approach can be inferred. The synthesis would likely involve the reaction of 1,2-dichlorobenzene with bromine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The conditions would need to be carefully controlled to favor the formation of the desired 4-bromo isomer.

In the context of its applications, **4-bromo-1,2-dichlorobenzene** is a useful intermediate in organic synthesis.[6] The bromine atom can be readily substituted or used in cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and dye intermediates.[6]

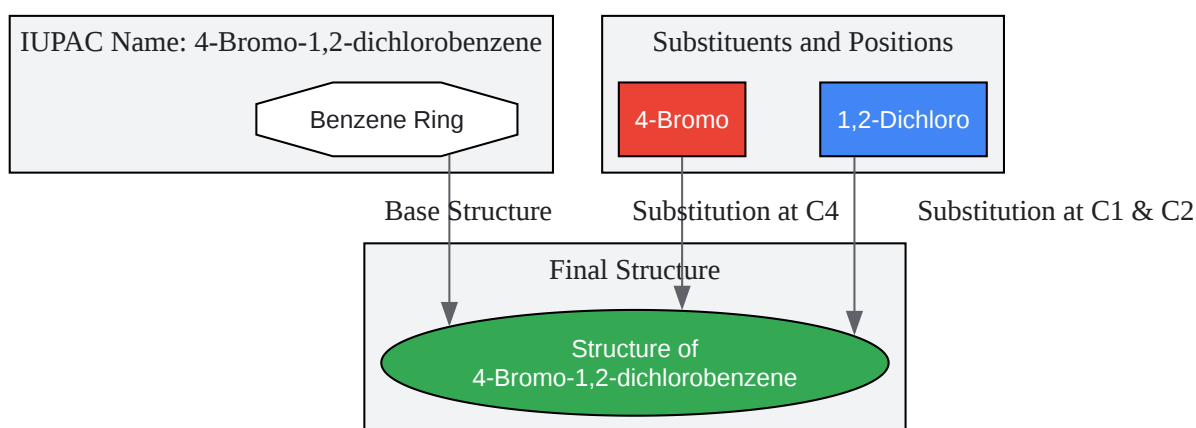
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-bromo-1,2-dichlorobenzene**. The following spectroscopic information is available for this compound:

- Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum of **4-bromo-1,2-dichlorobenzene**, which is a key tool for determining its molecular weight and fragmentation pattern.[7]
- Infrared (IR) Spectroscopy: An IR spectrum for **4-bromo-1,2-dichlorobenzene** is also available from the NIST Chemistry WebBook, which can be used to identify the functional groups and the substitution pattern on the benzene ring.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly provided in the search results, NMR data (^1H NMR and ^{13}C NMR) would be essential for the definitive structural elucidation of this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the IUPAC name "**4-Bromo-1,2-dichlorobenzene**" and its chemical structure.



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Figure 1: Derivation of **4-Bromo-1,2-dichlorobenzene** structure from its IUPAC name.

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